2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrrolidinone Intermediate: : The synthesis begins with the preparation of the pyrrolidinone intermediate. This can be achieved by reacting 4-methoxyphenylacetic acid with an appropriate amine under dehydrating conditions to form the corresponding amide, followed by cyclization to yield the pyrrolidinone ring.
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Introduction of the Fluorine Atom: : The next step involves the introduction of the fluorine atom. This can be done using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
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Coupling with Benzamide: : The final step is the coupling of the fluorinated pyrrolidinone intermediate with benzamide. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of cheaper and more readily available reagents. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
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Oxidation: : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
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Reduction: : The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles (amines, thiols), base (K2CO3), solvent (DMF)
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidinone ring, which is known to interact with various biological targets.
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Pharmacology: : It can be studied for its potential as an enzyme inhibitor or receptor modulator, given its structural features that allow for specific interactions with biological macromolecules.
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Materials Science: : The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The methoxy group can participate in hydrophobic interactions, while the pyrrolidinone ring can mimic natural substrates or inhibitors, thereby modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of the benzamide moiety, which can confer different pharmacokinetic and pharmacodynamic properties. The benzamide group can enhance the compound’s stability and bioavailability, making it a more attractive candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features
Properties
IUPAC Name |
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-11-12(8-9-15(16)21-10-4-7-17(21)22)20-18(23)13-5-2-3-6-14(13)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZTKMOEXHQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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